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Compound of Interest

5-Methoxy-1-methylindoline-2,3-
Compound Name:

dione
CAS No.: 16077-09-1
Cat. No.: B101212

Get Quote

For Immediate Release
A Comprehensive Spectroscopic Examination of a Key Synthetic Intermediate

This technical guide provides a detailed analysis of the spectroscopic data for 5-Methoxy-1-
methylindoline-2,3-dione, a compound of significant interest in synthetic and medicinal
chemistry. This document is intended for researchers, scientists, and drug development
professionals, offering in-depth insights into the structural characterization of this molecule
through nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and
infrared (IR) spectroscopy.

Introduction

5-Methoxy-1-methylindoline-2,3-dione, an N-methylated derivative of 5-methoxyisatin,
serves as a versatile building block in the synthesis of various heterocyclic compounds. Its rigid
bicyclic core, adorned with a methoxy group and two carbonyl functionalities, presents a unique
electronic and steric environment, making a thorough spectroscopic characterization essential
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for its unambiguous identification and for understanding its reactivity. This guide will delve into
the theoretical underpinnings and practical interpretation of the key spectroscopic data for this
compound.

Molecular Structure and Key Features

The structural framework of 5-Methoxy-1-methylindoline-2,3-dione is foundational to
interpreting its spectroscopic signatures. The molecule consists of an indoline-2,3-dione core,
featuring a five-membered pyrrolidinone ring fused to a benzene ring. A methoxy group is
substituted at the 5-position of the aromatic ring, and a methyl group is attached to the nitrogen
atom at the 1-position.

Caption: Molecular structure of 5-Methoxy-1-methylindoline-2,3-dione.

Synthesis and Spectroscopic Data Acquisition

The synthesis of 5-Methoxy-1-methylindoline-2,3-dione is typically achieved through the N-
methylation of its precursor, 5-methoxyisatin. Various methylating agents and reaction
conditions can be employed, and a general protocol is outlined below.

General Synthetic Protocol: N-methylation of 5-
Methoxyisatin

Materials:

5-Methoxyisatin

Methylating agent (e.g., methyl iodide, dimethyl sulfate)

Base (e.g., potassium carbonate, sodium hydride)

Anhydrous solvent (e.g., dimethylformamide, acetone)
Procedure:

e To a solution of 5-methoxyisatin in the chosen anhydrous solvent, add the base and stir at
room temperature.
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e Add the methylating agent dropwise to the suspension.

e The reaction mixture is stirred at room temperature or gentle heat until completion,
monitored by thin-layer chromatography.

e Upon completion, the reaction is quenched, and the product is extracted, dried, and purified,
typically by recrystallization or column chromatography.

Following synthesis, the compound's identity and purity are confirmed using a suite of
spectroscopic techniques.

Spectroscopic Data and Interpretation

A comprehensive search of available scientific literature and spectral databases did not yield
experimentally-derived spectroscopic data for 5-Methoxy-1-methylindoline-2,3-dione. While
data for structurally similar compounds are available, the specific spectra for the title compound
could not be located for inclusion in this guide.

The following sections outline the expected spectroscopic characteristics based on the known
chemical shifts and fragmentation patterns of related indole derivatives and functional groups.
This predictive analysis serves as a guide for researchers who synthesize this compound and
require a reference for its characterization.

'H Nuclear Magnetic Resonance (NMR) Spectroscopy

The *H NMR spectrum is expected to provide key information about the proton environment in
the molecule.

Expected *H NMR Data (Predicted)
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Chemical Shift

Multiplicity Integration Assignment Rationale
(3, ppm)

Aromatic proton
ortho to the
electron-
~7.2-7.4 d 1H H-7 withdrawing
carbonyl group,
expected to be
deshielded.

Aromatic proton
~7.0-7.2 dd 1H H-6 coupled to both
H-7 and H-4.

Aromatic proton
ortho to the
electron-donating
~6.8-7.0 d 1H H-4 methoxy group,
expected to be
shielded relative
to other aromatic

protons.

Singlet for the
~3.8 S 3H -OCHs methoxy group

protons.

Singlet for the N-
methyl group
protons,
deshielded by

the adjacent

~3.2 S 3H -NCHs

carbonyl group.

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

The 13C NMR spectrum will reveal the number and electronic environment of the carbon atoms.
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Expected 3C NMR Data (Predicted)

Chemical Shift (6, ppm) Assignment Rationale
Ketone carbonyl carbon,
~183 C=0 (C-3) , - ,
typically found in this region.
Amide carbonyl carbon, slightly
~158 C=0 (C-2) upfield from the ketone
carbonyl.
Aromatic carbon attached to
~156 C-5 the electron-donating methoxy
group.
Quaternary aromatic carbon at
the ring junction, adjacent to
~145 C-7a _
the nitrogen and a carbonyl
group.
Quaternary aromatic carbon at
~135 C-3a o _
the other ring junction.
~120 C-6 Aromatic methine carbon.
~115 C-7 Aromatic methine carbon.
Aromatic methine carbon ortho
~110 C-4
to the methoxy group.
~56 -OCHs Carbon of the methoxy group.
~26 -NCHs Carbon of the N-methyl group.

Mass Spectrometry (MS)

Mass spectrometry will provide the molecular weight and fragmentation pattern of the molecule.
Expected Mass Spectrometry Data

e Molecular lon (M*): The exact mass of 5-Methoxy-1-methylindoline-2,3-dione (C10HoNO3)
is 191.0582 g/mol . A high-resolution mass spectrum should show a molecular ion peak at or
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very near this value.

o Key Fragmentation Patterns: The molecule is expected to undergo characteristic
fragmentations, including the loss of CO, CHs, and OCHs radicals.

[M-COJ* - «CHs3 - CsHeNO2*
-/CO' m/z = 163 m/z = 148
M]*
= - *CHs
m/z =191 [M-CH3]*
m/z =176

Click to download full resolution via product page

Caption: Predicted key fragmentation pathways for 5-Methoxy-1-methylindoline-2,3-dione.

Infrared (IR) Spectroscopy

The IR spectrum will highlight the presence of key functional groups.

Expected Infrared (IR) Data
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Wavenumber (cm~?) Functional Group Rationale

Stretching vibration of the five-

~1760-1780 C=0 (Amide) membered ring amide carbonyl

(C-2).

Stretching vibration of the a-
~1720-1740 C=0 (Ketone)

keto carbonyl group (C-3).

] Aromatic ring stretching

~1600-1620 C=C (Aromatic) o

vibrations.

Asymmetric C-O-C stretching
~1250-1300 C-O (Aryl ether)

of the methoxy group.

Symmetric C-O-C stretching of
~1020-1075 C-O (Aryl ether)

the methoxy group.

Stretching vibrations of the
~2850-3000 C-H (Alkyl/Aryl) methyl and aromatic C-H

bonds.

Conclusion

The structural elucidation of 5-Methoxy-1-methylindoline-2,3-dione relies on a combined
interpretation of *H NMR, 13C NMR, mass spectrometry, and IR spectroscopy. Although
experimental data is not readily available in the public domain, the predicted spectroscopic
characteristics outlined in this guide provide a robust framework for the identification and
characterization of this important synthetic intermediate. Researchers synthesizing this
compound are encouraged to acquire and report this data to contribute to the collective body of
scientific knowledge.

References

While no direct references for the complete spectroscopic data of 5-Methoxy-1-
methylindoline-2,3-dione were found, the principles of spectroscopic interpretation are well-
established in the following authoritative sources:
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Identification of Organic Compounds. John Wiley & Sons.
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» To cite this document: BenchChem. [Spectroscopic Analysis of 5-Methoxy-1-methylindoline-
2,3-dione: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b101212/docs#spectroscopic-analysis-of-5-methoxy-
1-methylindoline-2-3-dione-a-technical-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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